Ethyl 4-methyl-3-sulfamoylbenzoate
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Overview
Description
Ethyl 4-methyl-3-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a sulfamoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-sulfamoylbenzoate typically involves the esterification of 4-methyl-3-sulfamoylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-methyl-3-sulfamoylbenzoic acid+ethanolacid catalystEthyl 4-methyl-3-sulfamoylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-methyl-3-sulfamoylbenzoic acid.
Reduction: Ethyl 4-methyl-3-sulfamoylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-3-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-3-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-methyl-3-sulfamoylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-methylbenzoate: Lacks the sulfamoyl group, making it less reactive in certain biological contexts.
Ethyl 3-sulfamoylbenzoate: Similar structure but with the methyl group in a different position, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
This compound is unique due to the presence of both the methyl and sulfamoyl groups, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C10H13NO4S |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
ethyl 4-methyl-3-sulfamoylbenzoate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) |
InChI Key |
PVCWZCTXQDRQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
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